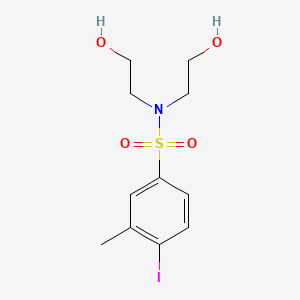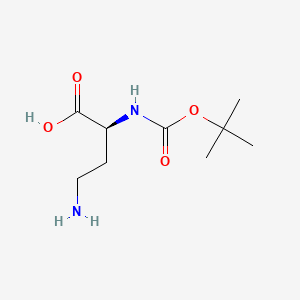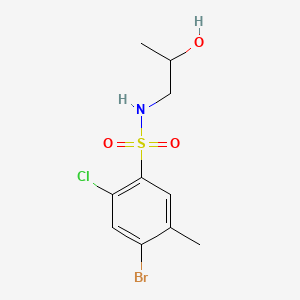
magnesium;hexane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
magnesium;hexane;chloride is an organometallic compound with the molecular formula C6H13ClMg. It consists of a magnesium ion coordinated with a chloride ion and a hexan-2-ide ligand. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
magnesium;hexane;chloride can be synthesized through the reaction of magnesium metal with hexan-2-yl chloride in an anhydrous environment. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:
Mg+C6H13Cl→C6H13MgCl
Industrial Production Methods
Industrial production of magnesium chloride hexan-2-ide (1/1/1) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
magnesium;hexane;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexan-2-ide ligand is replaced by another nucleophile.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other derivatives.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with magnesium chloride hexan-2-ide (1/1/1) include carbonyl compounds, halides, and other electrophiles. Typical reaction conditions involve anhydrous solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Major Products Formed
The major products formed from reactions involving magnesium chloride hexan-2-ide (1/1/1) depend on the specific reaction type. For example, in nucleophilic addition reactions with aldehydes or ketones, the major products are secondary or tertiary alcohols .
Applications De Recherche Scientifique
magnesium;hexane;chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biochemistry: It is used in biochemical studies to investigate the role of magnesium ions in biological systems.
Mécanisme D'action
The mechanism of action of magnesium chloride hexan-2-ide (1/1/1) involves the coordination of the magnesium ion with the hexan-2-ide ligand and chloride ion. This coordination facilitates various chemical reactions by stabilizing reactive intermediates and enhancing nucleophilicity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
magnesium;hexane;chloride can be compared with other similar organometallic compounds, such as:
Magnesium bromide hexan-2-ide (1/1/1): Similar in structure but with a bromide ion instead of a chloride ion.
Magnesium iodide hexan-2-ide (1/1/1): Similar in structure but with an iodide ion instead of a chloride ion.
Magnesium chloride butan-2-ide (1/1/1): Similar in structure but with a butan-2-ide ligand instead of a hexan-2-ide ligand.
The uniqueness of magnesium chloride hexan-2-ide (1/1/1) lies in its specific ligand and ion combination, which imparts distinct reactivity and selectivity in chemical reactions .
Propriétés
Numéro CAS |
13406-08-1 |
|---|---|
Formule moléculaire |
DyN |
Poids moléculaire |
0 |
Synonymes |
(1-Methylpentyl)magnesium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






